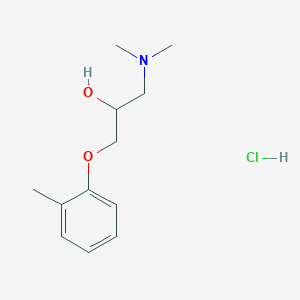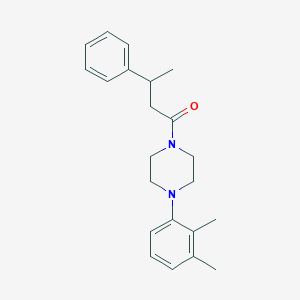![molecular formula C16H24N4O3 B3981254 N-[2-(4-morpholinyl)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B3981254.png)
N-[2-(4-morpholinyl)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline
Übersicht
Beschreibung
N-[2-(4-morpholinyl)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline is a chemical compound that is widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), which plays a crucial role in signal transduction and cellular processes such as proliferation, differentiation, and apoptosis. In
Wirkmechanismus
N-[2-(4-morpholinyl)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline inhibits this compound by binding to the ATP-binding site of the enzyme. This leads to the inhibition of the phosphorylation of downstream targets of this compound, which leads to the inhibition of cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The inhibition of this compound by this compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and reduce the production of pro-inflammatory cytokines. It has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[2-(4-morpholinyl)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline is its potency as a this compound inhibitor. It has been shown to have a higher affinity for this compound than other this compound inhibitors such as staurosporine. However, one of the limitations of this compound is its potential toxicity. It has been shown to induce liver toxicity in animal models at high doses.
Zukünftige Richtungen
There are several future directions for the research of N-[2-(4-morpholinyl)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline. One direction is the development of more potent and selective this compound inhibitors. Another direction is the investigation of the therapeutic potential of this compound in various diseases such as cancer, diabetes, and neurological disorders. Furthermore, the investigation of the potential side effects and toxicity of this compound is also an important future direction.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-morpholinyl)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline is widely used in scientific research as a potent inhibitor of this compound. This compound is a family of serine/threonine kinases that play a crucial role in signal transduction and cellular processes such as proliferation, differentiation, and apoptosis. This compound is involved in a variety of diseases such as cancer, diabetes, and neurological disorders. Therefore, the inhibition of this compound by this compound has potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-nitro-5-pyrrolidin-1-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3/c21-20(22)16-4-3-14(19-6-1-2-7-19)13-15(16)17-5-8-18-9-11-23-12-10-18/h3-4,13,17H,1-2,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMJCPLTLOJKMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({[3-(2-chlorophenoxy)-2-hydroxypropyl]amino}carbonyl)benzoic acid](/img/structure/B3981171.png)
![N-[2-(4-fluorophenyl)ethyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B3981177.png)
![3-[2-(1-benzofuran-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3981186.png)
![2-methoxy-N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-phenylacetamide](/img/structure/B3981208.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-biphenylcarboxamide](/img/structure/B3981221.png)
![6-(4-bromophenyl)-3,5,5-trimethyl-3-[2-(4-nitrophenyl)-2-oxoethyl]dihydro-2H-pyran-2,4(3H)-dione](/img/structure/B3981226.png)
![2-(4-methoxyphenyl)-2-oxoethyl 3-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3981232.png)
![4-{[1-(2-chlorophenyl)piperidin-4-yl]amino}-N,N-dimethylbutanamide](/img/structure/B3981238.png)

![N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B3981259.png)

![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B3981273.png)

![3-(butyrylamino)-N-[(3-ethyl-4,5-dihydroisoxazol-5-yl)methyl]benzamide](/img/structure/B3981294.png)